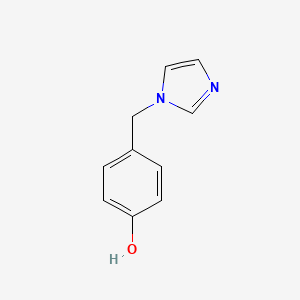

1-(4-Hydroxybenzyl)imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(imidazol-1-ylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-10-3-1-9(2-4-10)7-12-6-5-11-8-12/h1-6,8,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFROCQEWXHIEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194643 | |

| Record name | 1-(4-Hydroxybenzyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41833-17-4 | |

| Record name | 1-(4-Hydroxybenzyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041833174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Hydroxybenzyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Hydroxybenzyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Hydroxybenzyl)imidazole, a valuable building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.

Introduction: The Significance of 1-(4-Hydroxybenzyl)imidazole

1-(4-Hydroxybenzyl)imidazole, also known as 4-(imidazol-1-ylmethyl)phenol, belongs to the versatile class of N-substituted imidazoles. The imidazole moiety is a critical pharmacophore found in numerous biologically active molecules, prized for its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination. The presence of a p-hydroxybenzyl group introduces a phenolic hydroxyl group, which can serve as a hydrogen bond donor and acceptor, and a site for further functionalization. This unique combination of structural features makes 1-(4-Hydroxybenzyl)imidazole an attractive scaffold for the development of novel therapeutic agents and functional materials.

Synthesis of 1-(4-Hydroxybenzyl)imidazole: A Mechanistic Approach

The most direct and widely employed method for the synthesis of 1-(4-Hydroxybenzyl)imidazole is the N-alkylation of imidazole with a suitable 4-hydroxybenzyl halide. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Mechanism

The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-hydroxybenzyl halide. A base is typically employed to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the reaction.

Caption: SN2 mechanism for the N-alkylation of imidazole.

Experimental Protocols

Two common and effective protocols for the synthesis of 1-(4-Hydroxybenzyl)imidazole are presented below, offering flexibility in the choice of base and solvent.

Protocol 1: Using Potassium Carbonate in Acetonitrile

This method utilizes a moderately strong base and a polar aprotic solvent, offering a good balance between reactivity and ease of handling.

Materials:

-

Imidazole

-

4-(Chloromethyl)phenol or 4-(Bromomethyl)phenol

-

Anhydrous Potassium Carbonate (K2CO3)

-

Anhydrous Acetonitrile (CH3CN)

-

Ethyl Acetate

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

-

Add anhydrous acetonitrile to the flask to create a suspension.

-

Add 4-(chloromethyl)phenol (1.1 equivalents) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion (typically after 4-6 hours), cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K2CO3 and KCl).

-

Wash the solid residue with a small amount of acetonitrile or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Using Sodium Hydride in Tetrahydrofuran

This protocol employs a strong base, sodium hydride, in an ethereal solvent. This method is often faster and can be advantageous for less reactive alkylating agents. Caution: Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere.

Materials:

-

Imidazole

-

4-(Chloromethyl)phenol or 4-(Bromomethyl)phenol

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

-

To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 equivalent) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add a solution of 4-(chloromethyl)phenol (1.05 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Caption: General workflow for the synthesis and purification of 1-(4-Hydroxybenzyl)imidazole.

Characterization of 1-(4-Hydroxybenzyl)imidazole

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are routinely employed.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| IUPAC Name | 4-(imidazol-1-ylmethyl)phenol | [1] |

| Appearance | White to off-white solid | General observation |

| Melting Point | 204-206 °C | [2], [3] |

Spectroscopic Data

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for elucidating the structure of the molecule by providing information about the chemical environment of the hydrogen atoms. The expected signals for 1-(4-Hydroxybenzyl)imidazole are:

-

Imidazole Protons: Three distinct signals in the aromatic region (typically δ 6.8-7.8 ppm). The proton at the C2 position is usually the most downfield.

-

Benzyl Protons: A singlet for the methylene (-CH2-) protons (typically δ 5.0-5.5 ppm) and two doublets for the aromatic protons of the phenyl ring (an AA'BB' system, typically δ 6.7-7.2 ppm).

-

Hydroxyl Proton: A broad singlet for the phenolic -OH group, the chemical shift of which is concentration and solvent dependent.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. The expected signals for 1-(4-Hydroxybenzyl)imidazole are:

-

Imidazole Carbons: Three signals for the imidazole ring carbons (typically δ 117-140 ppm).

-

Benzyl Carbons: A signal for the methylene carbon (-CH2-) (typically δ 50-55 ppm) and four signals for the phenyl ring carbons, including the carbon bearing the hydroxyl group (C-OH, typically δ 155-160 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For 1-(4-Hydroxybenzyl)imidazole, the expected molecular ion peak [M]+ or [M+H]+ would be observed at m/z 174 or 175, respectively. A common fragmentation pattern involves the cleavage of the benzyl-imidazole bond, leading to a prominent fragment ion at m/z 107, corresponding to the hydroxybenzyl cation.

Self-Validating Systems and Trustworthiness

The protocols described in this guide are designed to be self-validating. The progress of the synthesis can be reliably monitored by TLC, allowing for real-time assessment of the reaction's completion. The purification steps, whether by recrystallization or column chromatography, are standard and robust methods for obtaining high-purity compounds. The comprehensive characterization by NMR, MS, and melting point analysis provides a multi-faceted confirmation of the product's identity and purity, ensuring the trustworthiness of the experimental outcome.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of 1-(4-Hydroxybenzyl)imidazole. By understanding the underlying reaction mechanisms and following the outlined protocols, researchers, scientists, and drug development professionals can confidently and reproducibly prepare this important chemical entity for their research and development endeavors.

References

-

SpectraBase. 4-(1H-Imidazol-1-ylmethyl)phenol. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

University of Otago. N-Alkylation of imidazoles. [Link]

-

Semantic Scholar. Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives. [Link]

- Zhang, et al. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry; Vol. 24, No. 10 (2012), 4611-4614.

-

ResearchGate. Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. [Link]

- Alizadeh-Bami, F., et al. Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives via a one-pot, four-component reaction between hydroxylamine, benzonitriles, arylglyoxals and 1,3-dicarbonyl compounds. ARKIVOC 2019, part vi, 55-63.

- Khabnadideh, S., et al. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

ResearchGate. SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOL-2-YL)METHYLENE)AMINO)PHENOL. [Link]

-

ChemRxiv. Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. [Link]

-

PubChem. 1-(4-Hydroxybenzyl)imidazole. [Link]

-

iGEM. Part:BBa K4223008. [Link]

-

ResearchGate. Imidazol concentration for His-Trap purification. [Link]

-

SIELC Technologies. Separation of 1,1'-Carbonylbis(1H-imidazole) on Newcrom R1 HPLC column. [Link]

Sources

A Technical Guide to Novel Synthetic Methodologies for 1-(4-Hydroxybenzyl)imidazole

Introduction: The Significance of the 1-(4-Hydroxybenzyl)imidazole Scaffold

The 1-(4-hydroxybenzyl)imidazole moiety is a privileged scaffold in medicinal chemistry and materials science. Its structural features, combining a versatile imidazole ring with a phenolic group, allow for a diverse range of interactions with biological targets and impart useful physicochemical properties. This guide provides an in-depth exploration of modern synthetic strategies to access this valuable compound, moving beyond classical approaches to focus on novel, efficient, and sustainable methods. We will delve into the causality behind experimental choices, offering insights to researchers, scientists, and drug development professionals to empower their synthetic endeavors.

Method 1: Direct N-Alkylation of Imidazole with 4-Hydroxybenzyl Halides - A Comparative Analysis

The most direct approach to the synthesis of 1-(4-hydroxybenzyl)imidazole is the N-alkylation of imidazole with a suitable 4-hydroxybenzyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic benzylic carbon of the 4-hydroxybenzyl halide.[1] The choice of base and solvent is critical to the success of this reaction, and the presence of the acidic phenolic proton introduces a layer of complexity that must be carefully managed.

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile

This method employs a moderately strong base and a polar aprotic solvent, offering a balance of reactivity and selectivity.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine imidazole (1.0 eq.), 4-hydroxybenzyl bromide (1.0-1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Reaction Execution: Stir the mixture vigorously at reflux temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (imidazole) is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality and Expert Insights:

-

Why Potassium Carbonate? Potassium carbonate is a solid, relatively mild base that is sufficient to deprotonate imidazole, enhancing its nucleophilicity. Its heterogeneous nature can sometimes lead to longer reaction times but offers a simple filtration-based work-up.

-

Why Acetonitrile? Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction mechanism. Its relatively high boiling point allows for elevated reaction temperatures to drive the reaction to completion.

-

The Phenolic Proton Challenge: A key consideration is the potential for the base to deprotonate the phenolic hydroxyl group of the product, which could lead to O-alkylation as a side reaction. However, the N-alkylation of imidazole is generally kinetically favored over O-alkylation of the resulting phenol. By using a stoichiometric amount of the benzyl bromide, this side reaction is often minimized.

Protocol 2: N-Alkylation using Sodium Hydride in Tetrahydrofuran

For less reactive starting materials or to achieve faster reaction times, a stronger base such as sodium hydride can be employed.[2]

Experimental Protocol:

-

Imidazole Deprotonation: To a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of imidazole (1.0 eq.) in anhydrous THF dropwise.

-

Activation: Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the imidazolide anion.

-

Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 4-hydroxybenzyl bromide (1.0 eq.) in anhydrous THF dropwise.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Causality and Expert Insights:

-

Why Sodium Hydride? Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates imidazole, leading to a highly nucleophilic imidazolide anion. This significantly accelerates the rate of N-alkylation.

-

Why Tetrahydrofuran? THF is a common solvent for reactions involving sodium hydride. It is relatively inert and effectively solvates the resulting imidazolide.

-

Managing the Phenolic Proton: The use of a strong base like NaH increases the likelihood of deprotonating the phenolic hydroxyl group. In this case, a protecting group strategy for the hydroxyl group may be necessary to avoid side reactions, especially if an excess of the alkylating agent is used.

Protecting Group Strategy for the Phenolic Hydroxyl Group

To circumvent potential side reactions at the phenolic hydroxyl group, a protecting group can be employed. A common strategy involves the use of a benzyl ether, which is stable to the basic conditions of the N-alkylation and can be readily removed under reductive conditions.[3]

Workflow for a Protected Synthesis:

-

Protection: Protect the hydroxyl group of 4-hydroxybenzyl alcohol or 4-hydroxybenzaldehyde with a suitable protecting group (e.g., benzyl bromide in the presence of a base to form a benzyl ether).

-

Halogenation (if starting from the alcohol): Convert the protected 4-(benzyloxy)benzyl alcohol to the corresponding bromide or chloride.

-

N-Alkylation: Perform the N-alkylation of imidazole with the protected 4-(benzyloxy)benzyl halide using one of the protocols described above.

-

Deprotection: Remove the protecting group (e.g., hydrogenolysis with H₂/Pd-C for a benzyl ether) to yield the final product, 1-(4-hydroxybenzyl)imidazole.

Method 2: Microwave-Assisted N-Alkylation - A Green and Efficient Approach

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reactions, improve yields, and promote greener chemical processes.[4][5] The N-alkylation of imidazole is particularly amenable to microwave heating.

Experimental Protocol (Microwave-Assisted):

-

Reaction Setup: In a microwave-safe reaction vessel, combine imidazole (1.0 eq.), 4-hydroxybenzyl bromide (1.0-1.2 eq.), and a base (e.g., potassium carbonate, 2.0 eq.).

-

Solvent: Add a minimal amount of a high-boiling polar solvent (e.g., DMF, DMSO, or even solvent-free conditions can be explored).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes).

-

Work-up and Purification: After cooling, perform a similar work-up and purification as described in the conventional heating protocols.

Causality and Expert Insights:

-

Why Microwaves? Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating.[5] This can also lead to cleaner reactions with fewer side products. The efficiency of microwave heating is particularly beneficial for solid-phase or solvent-free reactions, further enhancing the green credentials of the synthesis.[6]

Comparative Data Summary:

| Parameter | Conventional Heating (K₂CO₃/ACN) | Conventional Heating (NaH/THF) | Microwave-Assisted (K₂CO₃) |

| Reaction Time | Several hours to overnight | 1-6 hours | 5-30 minutes |

| Temperature | Reflux (approx. 82 °C) | 0 °C to room temperature | 100-150 °C |

| Base Strength | Moderate | Strong | Moderate |

| Yield | Good to excellent | Excellent | Often higher than conventional |

| Green Chemistry | Moderate | Low (due to NaH and solvent) | High |

| Safety | Standard | Requires careful handling of NaH | Requires specialized microwave reactor |

Method 3: One-Pot Multi-Component Synthesis - An Advanced Strategy

For rapid access to libraries of substituted imidazoles, one-pot multi-component reactions (MCRs) are highly valuable. While a specific MCR for the direct synthesis of 1-(4-hydroxybenzyl)imidazole is not widely reported, the principles can be applied to generate analogous structures. A hypothetical one-pot synthesis could involve the condensation of 4-hydroxybenzaldehyde, a primary amine (acting as the benzylamine surrogate after in-situ reduction or transfer hydrogenation), a 1,2-dicarbonyl compound, and an ammonia source.[7]

Conceptual Workflow for a One-Pot Synthesis:

A conceptual one-pot synthesis workflow.

Causality and Expert Insights:

-

Atom Economy and Efficiency: MCRs are highly atom-economical and efficient, as multiple bonds are formed in a single operation without the need to isolate intermediates. This reduces waste and simplifies the synthetic process.[7]

-

Diversity-Oriented Synthesis: This approach is particularly powerful for generating libraries of compounds for drug discovery by varying the starting components.

Conclusion

The synthesis of 1-(4-hydroxybenzyl)imidazole can be approached through several methodologies, each with its own set of advantages and challenges. Direct N-alkylation remains a reliable and versatile method, with the choice of base and the use of microwave irradiation allowing for optimization of reaction conditions. For more complex syntheses or to avoid potential side reactions, a protecting group strategy for the phenolic hydroxyl group is a prudent choice. Looking forward, the development of catalytic N-alkylations using 4-hydroxybenzyl alcohol as the alkylating agent and the design of novel one-pot multi-component reactions will undoubtedly pave the way for even more efficient and sustainable syntheses of this important molecular scaffold. This guide provides the foundational knowledge and practical insights for researchers to confidently select and execute the most appropriate synthetic route for their specific needs.

References

-

PrepChem. Synthesis of a) 1-benzyl-5-(1-hydroxy-4,4-diphenylbutyl)-1H-imidazole. Available at: [Link]

- Zhang, et al. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.

- Vatèle, J. M. Microwave Assisted Reactions of Some Azaheterocylic Compounds. Molecules.

- Black, D. StC. N-Alkylation of imidazoles. University of Otago.

- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.

- Jabbar, H. S., et al. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.

- IUPAC. Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride.

- Yeo, C. I., et al. (2022). Microwave-Assisted Synthesis of Bioactive Pyridine-Functionalized N-Alkyl-Substituted (Benz)Imidazolium Salts. ChemistryOpen.

- Khabnadideh, S., et al. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. DARU Journal of Pharmaceutical Sciences.

- Seeberger, P. H. (Ed.). (2007).

- Singh, R. R., et al. (2021). Eco-Friendly Synthesis of water-soluble Imidazole Derivatives: Exploring Multiple Pathways and Their Catalytic Properties. Cuestiones de Fisioterapia.

-

ResearchGate. Synthetic route for 1-benzyl-2, 4-diarylimidazoles 16. Available at: [Link]

- ResearchGate. Eco-friendly synthesis of various tri-substituted imidazole derivatives by using a novel functionalized NCP@SiO3PrNHPrSiO3TiO2 under solvent-free conditions.

- Bade, V., et al. (2014). A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H- imidazol-4-yl)-4-hydroxy-6-methyl-2H.

- ResearchGate. (2016).

- Bentham Science Publishers. Microwave Assisted Synthesis of Imidazoles - A Review.

- Mehrabi, H., et al. (2019). Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives via a one-pot, four-component reaction between hydroxylamine, benzonitriles, arylglyoxals and 1,3-dicarbonyl compounds. Arkivoc.

-

PubChem. 1-(4-Hydroxybenzyl)imidazole. National Center for Biotechnology Information. Available at: [Link]

- da Silva, J. P., et al. (2022).

- Ferraz, H. M. C., et al. (2014). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry.

- Sharma, P., & Singh, V. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry.

- Kim, J. H., et al. (2000). New One-Pot Synthesis of 4-Hydroxybenzaldehyde Derivatives and Picric Acid from 4-Hydroxyphenylglycine with HNO3/H2O. Bulletin of the Korean Chemical Society.

- Kumar, A., et al. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances.

- ResearchGate. Metal catalyst-free N-Allylation/alkylation of Imidazole and Benzimidazole with Morita-Baylis-Hillman (MBH)

- Alizadeh-Bami, F., et al. (2019). Efficient synthesis of novel 1-hydroxy-2,4,5-trisubstituted imidazole derivatives.

- Merroun, Y., et al. (2024). Novel heterogeneous catalyst for green synthesis of imidazole derivatives: environmental sustainability metrics assessment. Scientific Reports.

- Moody, C. J., & Roff, G. J. (2007). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry.

- Reddit. (2023).

- Gullapelli, K., et al. (2014). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. International Journal of Pharmaceutical and Biological Sciences.

- Verma, P., et al. (2026). GREEN SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF IMIDAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences.

- Raposo, M. M. M., et al. (2022). A Novel Imidazole Derivative: Synthesis, Characterization and Chemosensory Ability for Ions. Chemistry.

- Chaudhury, D., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences.

- Plourde, G. L. (2004). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Journal of the Arkansas Academy of Science.

- Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews.

- Ben Messaoud, H., et al. (2022).

- El-Faham, A., et al. (2022). Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2 : Anticancer, docking, and DFT studies. Frontiers in Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. Microwave Assisted Reactions of Some Azaheterocylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 7. acgpubs.org [acgpubs.org]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-Hydroxybenzyl)imidazole

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3][4] 1-(4-Hydroxybenzyl)imidazole, a specific derivative, presents a promising starting point for drug discovery efforts. Its structural motifs, combining the versatile imidazole ring with a hydroxyphenyl group, suggest potential interactions with various biological targets. This in-depth technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to meticulously investigate the mechanism of action of 1-(4-Hydroxybenzyl)imidazole. Moving beyond a rigid template, this document is structured to logically guide the scientific inquiry, from initial hypothesis generation to detailed experimental validation, ensuring a thorough and scientifically rigorous investigation.

Introduction: The Therapeutic Potential of Imidazole Derivatives

The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms.[5] This fundamental structure is present in essential biological molecules like the amino acid histidine and purines, highlighting its inherent biocompatibility and functional importance.[1] In medicinal chemistry, imidazole derivatives have been successfully developed as antifungal agents (e.g., ketoconazole, clotrimazole), anticancer therapies, and treatments for a variety of other conditions.[5][6][7] Their therapeutic efficacy often stems from their ability to coordinate with metal ions in enzyme active sites, participate in hydrogen bonding, and engage in various other molecular interactions.[8][9]

The subject of this guide, 1-(4-Hydroxybenzyl)imidazole, features a key hydroxyl group on the benzyl substituent. This functional group can act as both a hydrogen bond donor and acceptor, potentially facilitating specific interactions with biological targets and influencing the compound's pharmacokinetic profile. Given the broad biological activities of imidazole derivatives, a systematic and multi-faceted approach is essential to unravel the specific mechanism of action of this particular molecule.

Initial Hypothesis Generation and Target Identification

Based on the known pharmacology of imidazole-containing compounds, several initial hypotheses for the mechanism of action of 1-(4-Hydroxybenzyl)imidazole can be formulated. These serve as the foundational framework for designing subsequent experimental investigations.

Potential Mechanisms of Action:

-

Enzyme Inhibition: Imidazole derivatives are well-documented inhibitors of various enzymes, notably cytochrome P450 enzymes and cyclooxygenases (COX).[8][10][11] The nitrogen atoms in the imidazole ring can coordinate with the heme iron in P450 enzymes, while the overall structure can fit into the active sites of other enzymes.

-

Kinase Modulation: Many imidazole-based compounds act as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[12] Targets could include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinases (MAPKs).[12]

-

Antimicrobial Activity: The imidazole scaffold is a cornerstone of many antifungal and antibacterial agents.[13][14][15] The mechanism could involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

-

Receptor Modulation: Imidazole derivatives can also interact with various cellular receptors, acting as either agonists or antagonists to modulate downstream signaling.[9]

The following workflow outlines a systematic approach to identifying the molecular target(s) of 1-(4-Hydroxybenzyl)imidazole.

Figure 1: A workflow for target identification and validation of 1-(4-Hydroxybenzyl)imidazole.

Experimental Protocols for Mechanistic Elucidation

This section provides detailed, step-by-step methodologies for key experiments designed to investigate the mechanism of action of 1-(4-Hydroxybenzyl)imidazole.

Synthesis of 1-(4-Hydroxybenzyl)imidazole

A reliable synthesis of the compound is the first critical step. While various methods for synthesizing imidazole derivatives exist, a common approach involves the reaction of an appropriate benzyl halide with imidazole.[16][17]

Protocol: Synthesis of 1-(4-Hydroxybenzyl)imidazole

-

Materials: 4-(Bromomethyl)phenol, imidazole, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).

-

Reaction Setup: Dissolve imidazole and potassium carbonate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Benzyl Halide: Slowly add a solution of 4-(bromomethyl)phenol in the same solvent to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the synthesized 1-(4-Hydroxybenzyl)imidazole using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

In Vitro Enzyme Inhibition Assays

Based on the prevalence of enzyme inhibition as a mechanism for imidazole derivatives, initial screening against a panel of relevant enzymes is a logical starting point.

Protocol: Cytochrome P450 Inhibition Assay

-

Enzyme Source: Use commercially available recombinant human cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

-

Substrate: Select a fluorogenic substrate specific for each CYP isoform.

-

Assay Procedure:

-

In a 96-well plate, add the CYP enzyme, a NADPH-generating system, and varying concentrations of 1-(4-Hydroxybenzyl)imidazole.

-

Pre-incubate the mixture to allow for potential inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

-

Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.

-

Assay Principle: Utilize a colorimetric or fluorometric assay kit that measures the peroxidase activity of COX.

-

Assay Procedure:

-

In a 96-well plate, add the COX enzyme, heme, and varying concentrations of 1-(4-Hydroxybenzyl)imidazole.

-

Add arachidonic acid to initiate the reaction.

-

Add a chromogenic or fluorogenic substrate to measure the peroxidase activity.

-

Read the absorbance or fluorescence using a plate reader.

-

-

Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the inhibitory potency and selectivity.

Cellular Assays for Anticancer Activity

Should initial screens suggest anticancer potential, a series of cell-based assays can elucidate the underlying cellular mechanisms.[18][19][20]

Protocol: Cell Viability (MTT) Assay

-

Cell Lines: Select a panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 1-(4-Hydroxybenzyl)imidazole for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for formazan crystal formation.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cancer cells with 1-(4-Hydroxybenzyl)imidazole at its IC₅₀ concentration for a defined period.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.

Target Engagement and Pathway Analysis

Once a primary target or cellular effect is identified, further experiments are necessary to confirm target engagement and delineate the affected signaling pathways.

Figure 2: A generalized signaling pathway potentially modulated by 1-(4-Hydroxybenzyl)imidazole.

Protocol: Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: Treat cells with 1-(4-Hydroxybenzyl)imidazole and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for key signaling proteins (e.g., phosphorylated and total forms of ERK, Akt, etc.).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine changes in protein expression and phosphorylation levels.

Data Interpretation and Mechanistic Model Development

The culmination of these experimental efforts will be a rich dataset that requires careful interpretation to construct a cohesive mechanistic model.

| Experiment | Potential Outcome for 1-(4-Hydroxybenzyl)imidazole | Mechanistic Implication |

| Enzyme Inhibition Assays | Potent inhibition of a specific cytochrome P450 isoform. | Potential for drug-drug interactions; could be developed as a specific enzyme inhibitor. |

| Anticancer Cell Viability | Selective cytotoxicity against a panel of cancer cell lines. | Suggests potential as an anticancer agent. |

| Cell Cycle Analysis | Arrest of cells in the G2/M phase of the cell cycle. | Implies interference with microtubule dynamics or DNA damage checkpoints. |

| Western Blotting | Decreased phosphorylation of key kinases in a signaling pathway. | Confirms modulation of a specific signaling cascade. |

By integrating the results from these diverse experimental approaches, a clear picture of the mechanism of action of 1-(4-Hydroxybenzyl)imidazole will emerge. This knowledge is paramount for guiding further lead optimization, preclinical development, and ultimately, the successful translation of this promising compound into a therapeutic agent. For instance, if the compound is found to be a multi-target kinase inhibitor, this could be a desirable attribute for cancer therapy, potentially overcoming resistance mechanisms.[21]

Conclusion

The investigation into the mechanism of action of 1-(4-Hydroxybenzyl)imidazole is a journey that begins with the foundational knowledge of its chemical class and progresses through a logical sequence of hypothesis-driven experimentation. This guide provides a robust framework for such an investigation, emphasizing scientific integrity and a deep understanding of the underlying biological processes. By following these detailed protocols and thoughtfully interpreting the resulting data, researchers can effectively unlock the therapeutic potential of this and other novel chemical entities.

References

-

Wilkinson, C. F., Hetnarski, K., & Yellin, T. O. (1972). Imidazole derivatives--a new class of microsomal enzyme inhibitors. Biochemical Pharmacology, 21(23), 3187–3192. [Link]

-

(N.D.). Imidazoles as cytochrome P450 enzymes inhibitors. ResearchGate. [Link]

-

(N.D.). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Preprints.org. [Link]

-

(N.D.). The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

(N.D.). Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. ResearchGate. [Link]

-

(2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. Heterocyclic Letters. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Hydroxybenzyl)imidazole. PubChem. [Link]

-

(2022). Review of pharmacological effects of imidazole derivatives. Science and Innovation. [Link]

-

de Souza, J. F., et al. (2020). Mechanism of imidazole inhibition of a GH1 β-glucosidase. FEBS Letters, 594(18), 3045-3056. [Link]

-

(N.D.). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

-

(N.D.). Review of pharmacological effects of imidazole derivatives. ResearchGate. [Link]

-

(2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. The Pharma Innovation Journal. [Link]

-

(N.D.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Salunke-Gawali, S., et al. (2016). Synthesis and biological activity of imidazole based 1,4-naphthoquinones. New Journal of Chemistry, 40(10), 8546-8556. [Link]

-

Grigor'ev, I. A., et al. (2017). 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species. Molecules, 22(12), 2097. [Link]

-

(2020). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry. [Link]

-

Kumar, K., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 13. [Link]

-

Wang, S., et al. (2014). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 19(10), 15653-15670. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3,5-Difluoro-4-hydroxy-benzyl)-1,3-dihydro-imidazole-2-thione. PubChem. [Link]

-

El-Sayed, M. A. A., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. International Journal of Molecular Sciences, 22(3), 1162. [Link]

-

Ghorab, M. M., et al. (2018). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 23(9), 2355. [Link]

-

El-Sayed, M. A. A., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. MDPI. [Link]

-

Gomaa, H. A. M., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166037. [Link]

-

de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

-

de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Imidazole derivatives--a new class of microsomal enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijsred.com [ijsred.com]

- 13. clinmedkaz.org [clinmedkaz.org]

- 14. Buy 1-(4-iodobenzyl)-1H-imidazole [smolecule.com]

- 15. Synthesis and biological activity of imidazole based 1,4-naphthoquinones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 1-(4-Hydroxybenzyl)imidazole Derivatives: A Technical Guide for Researchers

Introduction: The Emergence of a Privileged Scaffold in Drug Discovery

The imidazole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and clinically significant pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in the design of novel therapeutic agents. Within this esteemed class of compounds, derivatives featuring a 1-(4-hydroxybenzyl) substituent have garnered considerable attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 1-(4-hydroxybenzyl)imidazole derivatives, offering a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthetic Strategies: Crafting the 1-(4-Hydroxybenzyl)imidazole Core

The synthesis of 1-(4-hydroxybenzyl)imidazole derivatives can be efficiently achieved through multicomponent reactions (MCRs), which offer advantages such as high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step. A representative one-pot, four-component synthesis is detailed below.

Experimental Protocol: One-Pot Synthesis of a 1-(4-Hydroxybenzyl)-2,4,5-trisubstituted Imidazole Derivative

This protocol describes a versatile method for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, which can be adapted for the synthesis of 1-(4-hydroxybenzyl)imidazole derivatives by utilizing 4-hydroxybenzylamine as the primary amine component.[1][2]

Materials:

-

Benzil (or other 1,2-dicarbonyl compound)

-

Aromatic aldehyde

-

4-Hydroxybenzylamine

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

To a round-bottom flask, add benzil (1 mmol), the desired aromatic aldehyde (1 mmol), 4-hydroxybenzylamine (1 mmol), and ammonium acetate (2 mmol).

-

Add glacial acetic acid (10 mL) as the solvent and catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 120°C) with constant stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water (50 mL) with stirring.

-

A solid precipitate will form. Collect the crude product by vacuum filtration.

-

Wash the solid with cold water to remove any residual acetic acid and ammonium acetate.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 1-(4-hydroxybenzyl)-2,4,5-trisubstituted imidazole derivative.

-

Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality of Experimental Choices: The use of glacial acetic acid serves as both a solvent and a catalyst, protonating the carbonyl groups and facilitating the condensation reactions. Ammonium acetate acts as the nitrogen source for the imidazole ring formation. The reflux conditions provide the necessary thermal energy to overcome the activation barriers of the multiple reaction steps.

Diagram of the Synthetic Workflow:

Caption: General workflow for the one-pot synthesis of 1-(4-hydroxybenzyl)imidazole derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Imidazole derivatives have demonstrated significant potential as anticancer agents, with many exhibiting potent cytotoxicity against a range of cancer cell lines.[1][3] The 1-(4-hydroxybenzyl) moiety can contribute to this activity through various mechanisms, including the induction of apoptosis.

Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway

Several studies have shown that imidazole derivatives can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins in the intrinsic (mitochondrial) apoptotic pathway.[4] This often involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade, culminating in programmed cell death.

Signaling Pathway of Apoptosis Induction:

Caption: Inhibition of the p38 MAPK signaling pathway by 1-(4-hydroxybenzyl)imidazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the acute anti-inflammatory activity of compounds. [5] Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

1-(4-Hydroxybenzyl)imidazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Acclimatize the rats for at least one week before the experiment.

-

Divide the animals into groups: a control group (vehicle), a positive control group (Indomethacin), and treatment groups (different doses of the 1-(4-hydroxybenzyl)imidazole derivative).

-

Administer the test compounds and controls orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Antioxidant Activity: Combating Oxidative Stress

The phenolic hydroxyl group in the 1-(4-hydroxybenzyl) moiety suggests a strong potential for antioxidant activity. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thereby mitigating oxidative stress.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to assess the free radical scavenging ability of a compound. [6][7] Materials:

-

DPPH solution (0.1 mM in methanol)

-

1-(4-Hydroxybenzyl)imidazole derivative solutions (various concentrations in methanol)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the 1-(4-hydroxybenzyl)imidazole derivative and the positive control in methanol.

-

In a 96-well plate, add 100 µL of each sample dilution to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Antimicrobial Activity: A Potential New Class of Antibiotics

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Imidazole derivatives have a long history of use as antifungal agents, and recent studies have highlighted their potential as antibacterial agents as well. [8][9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values. [10] Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

1-(4-Hydroxybenzyl)imidazole derivative stock solution (in DMSO)

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

In a 96-well plate, perform serial twofold dilutions of the 1-(4-hydroxybenzyl)imidazole derivative in the broth medium.

-

Add the microbial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration at which no visible growth is observed.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for 1-(4-hydroxybenzyl)imidazole derivatives is an ongoing area of research, some general trends can be inferred from the broader class of imidazole derivatives:

-

Substitution at the 2-position: The nature of the substituent at the 2-position of the imidazole ring can significantly influence biological activity. Aromatic or heteroaromatic groups are often found in active compounds.

-

Substitution at the 4- and 5-positions: Bulky and lipophilic groups at these positions can enhance activity, potentially by improving binding to target proteins.

-

The 4-Hydroxybenzyl Group: The phenolic hydroxyl group is likely a key contributor to antioxidant activity and may also participate in hydrogen bonding interactions with biological targets.

Conclusion and Future Directions

1-(4-Hydroxybenzyl)imidazole derivatives represent a promising class of compounds with a wide spectrum of biological activities. Their synthetic accessibility via multicomponent reactions makes them attractive for the rapid generation of chemical libraries for high-throughput screening. The insights into their mechanisms of action, particularly their ability to induce apoptosis in cancer cells and inhibit key inflammatory pathways, provide a strong rationale for their further development as therapeutic agents.

Future research should focus on:

-

Expanding the chemical diversity of 1-(4-hydroxybenzyl)imidazole derivatives through combinatorial synthesis.

-

Conducting comprehensive in vivo studies to evaluate the efficacy and safety of lead compounds.

-

Elucidating the precise molecular targets for each biological activity through techniques such as proteomics and crystallography.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their drug-like characteristics.

By leveraging the versatile chemistry of the imidazole scaffold and the unique properties of the 1-(4-hydroxybenzyl) substituent, the scientific community is well-positioned to unlock the full therapeutic potential of this exciting class of molecules.

References

-

Sharma, G. V. M., Ramesh, A., Singh, A., Srikanth, G., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760. [Link]

-

Orujova, N. S., Abbasov, V. M., Jafarova, R. A., Mammadov, A. M., & Zaki, M. E. A. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 15(1), 1-15. [Link]

-

Khanam, H., Yusuf, M. A., & Ahmad, A. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1083. [Link]

-

Bade, T., & Vedula, R. R. (2014). A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H-imidazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives via multi-component approach. Organic Communications, 7(2), 53-59. [Link]

-

Awasthi, A., Rahman, M. A., & Raju, M. B. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17947-17961. [Link]

-

Kalra, S., & Singh, G. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Pharmaceuticals, 14(7), 643. [Link]

-

Wang, Y., Li, J., Zhang, Y., Wang, Y., & Li, W. (2019). Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway. Medical Science Monitor, 25, 7634-7641. [Link]

-

Zhang, X., Wang, Y., & Li, J. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current medicinal chemistry, 20(15), 1973-1986. [Link]

-

Özçelik, B., & Tuncel, M. (2022). DPPH Radical Scavenging Assay. Molecules, 27(19), 6296. [Link]

-

Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2022). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules, 27(15), 4983. [Link]

-

Muthuboopathi, G., & Shanmugarajan, T. S. (2022). Synthesis, characterization, In-Silico studies, and anti-inflammatory activity of Novel Imidazole-5(4H)-Ones. International journal of health sciences, 6(S1), 6816-6834. [Link]

-

Al-Ostath, A., Ghattas, M. A., & Al-Ktaif, A. (2022). Antimicrobial activity of imidazole derivatives represented by % inhibition against different microbial species. ResearchGate. [Link]

-

Awasthi, A., Rahman, M. A., & Raju, M. B. (2023). Imidazole-based p38 MAP kinase inhibitors. ResearchGate. [Link]

-

Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2012). Design and Synthesis of Novel 1-hydroxy-2,4,5-triaryl Imidazole Derivatives as Anti-cytokine Agents. Iranian journal of pharmaceutical research: IJPR, 11(4), 1137. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, Y. (2025). Synthesis and antitumor activity of steroid-based imidazolium salts. RSC Advances, 15(1), 1-15. [Link]

-

Muheyuddeen, G., Khan, M. Y., Ahmad, T., & Sahu, N. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

-

Singh, P., & Kumar, A. (2021). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 13(14), 1335-1361. [Link]

-

Rocha, J. C., de Almeida, J. R. G. S., da Silva, A. C., & de Albuquerque, J. F. C. (2019). Imidazole alkaloids inhibit the pro‐inflammatory mechanisms of human neutrophil and exhibit anti‐inflammatory properties in vivo. Journal of Pharmacy and Pharmacology, 71(5), 783-794. [Link]

-

Kumar, A., & Singh, R. K. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Pharmaceutical Research International, 35(15), 1-15. [Link]

-

Malik, S., Singh, P., & Kumar, A. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 9, 687315. [Link]

-

Kumar, A., & Singh, R. K. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. GSC Biological and Pharmaceutical Sciences, 21(1), 001-015. [Link]

-

de la Torre, M. C., & Sierra, M. A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]

-

Kumar, A., & Singh, R. K. (2021). Versatile Imidazole Synthesis Via Multicomponent Reaction Approach. ResearchGate. [Link]

-

Gâz, A., Boda, F., & Pop, R. R. (2020). Imidazole Derivatives and their Antibacterial Activity-A Mini-Review. Mini reviews in medicinal chemistry, 21(11), 1315-1331. [Link]

-

Kumar, A., Verma, S., Kumar, J., Khan, I., Yadav, A. K., & Srivastava, S. (2022). Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. YMER, 21(10), 405-414. [Link]

-

Algburi, F. S., Al-bayati, R. I. H., & Al-Masoudi, W. A. (2025). Synthesis, Antioxidant ability and Docking study for new 4,4'-((2-(Aryl)-1H-benzo[d]imidazole-1,3(2H)-diyl)bis(methylene))diphenol). ResearchGate. [Link]

Sources

- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ymerdigital.com [ymerdigital.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Hydroxybenzyl)imidazole

Foreword: Understanding the Core Significance

1-(4-Hydroxybenzyl)imidazole, a molecule integrating a phenolic hydroxyl group and an imidazole ring, presents a fascinating subject for investigation within pharmaceutical and biochemical research. The compound's structural motifs suggest a potential for diverse biological activities, stemming from the hydrogen bonding capabilities of the phenol and the coordination and catalytic nature of the imidazole moiety.[1] Its role as an active substrate for dopamine beta-hydroxylase underscores its relevance in neurochemical pathways and as a potential modulator of adrenergic systems.[1] A thorough understanding of its physicochemical properties is not merely an academic exercise; it is the foundational pillar upon which its development as a potential therapeutic agent rests. These properties govern everything from its absorption, distribution, metabolism, and excretion (ADME) profile to its formulation and stability. This guide provides a comprehensive overview of the key physicochemical parameters of 1-(4-Hydroxybenzyl)imidazole and details the rigorous experimental methodologies required for their determination.

Molecular Identity and Structural Attributes

A precise understanding of the molecular structure is paramount before delving into its physicochemical characterization.

Table 1: Molecular Identifiers for 1-(4-Hydroxybenzyl)imidazole

| Identifier | Value | Source |

| IUPAC Name | 4-(imidazol-1-ylmethyl)phenol | PubChem[1] |

| CAS Number | 41833-17-4 | ChemicalBook[2] |

| Molecular Formula | C₁₀H₁₀N₂O | PubChem[1] |

| Molecular Weight | 174.20 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=CC=C1CN2C=CN=C2)O | PubChem[1] |

| InChIKey | ZEFROCQEWXHIEP-UHFFFAOYSA-N | PubChem[1] |

The presence of both a weakly acidic phenolic hydroxyl group and a basic imidazole ring suggests that 1-(4-Hydroxybenzyl)imidazole is an amphoteric molecule, a characteristic that will significantly influence its solubility and partitioning behavior at different physiological pH values.

Synthesis Pathway: A Conceptual Overview

While various methods for the synthesis of imidazole derivatives exist, a common approach for N-alkylation of imidazole involves the reaction of imidazole with a suitable benzyl halide. The following represents a plausible and frequently utilized synthetic route.

Diagram 1: Conceptual Synthesis Workflow

Caption: A generalized workflow for the synthesis of 1-(4-Hydroxybenzyl)imidazole.

Key Physicochemical Parameters and Their Determination

The following sections detail the experimental protocols for characterizing the fundamental physicochemical properties of 1-(4-Hydroxybenzyl)imidazole.

Melting Point: A Purity and Identity Benchmark

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small, dry sample of crystalline 1-(4-Hydroxybenzyl)imidazole is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Note: While no experimental melting point is readily available in the initial search, related imidazole derivatives show a wide range of melting points, often above 100°C, depending on their substitution.[3]

Solubility: The Gateway to Bioavailability

Aqueous solubility is a crucial determinant of a drug's absorption and distribution. Given the amphoteric nature of 1-(4-Hydroxybenzyl)imidazole, its solubility is expected to be highly pH-dependent.

Experimental Protocol: Equilibrium Shake-Flask Method (pH-dependent)

-

Buffer Preparation: A series of buffers at physiologically relevant pH values (e.g., 2.0, 4.5, 6.8, 7.4, and 9.0) are prepared.

-

Sample Addition: An excess amount of 1-(4-Hydroxybenzyl)imidazole is added to a known volume of each buffer in separate sealed vials.

-

Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are filtered through a 0.45 µm filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

Table 2: Hypothetical pH-Dependent Aqueous Solubility Data

| pH | Expected Solubility Behavior | Rationale |

| 2.0 | High | The imidazole ring (pKa of conjugate acid ~7) will be protonated, forming a soluble cation.[6] |

| 4.5 - 6.8 | Moderate | A mixture of the neutral species and the protonated imidazole will be present. |

| 7.4 | Low | The molecule will be predominantly in its neutral, less polar form. |

| 9.0 | High | The phenolic hydroxyl group (pKa ~10) will be deprotonated, forming a soluble phenoxide anion. |

Diagram 2: Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility assay.

Dissociation Constant (pKa): Understanding Ionization

The pKa values dictate the extent of ionization at a given pH, which in turn affects solubility, permeability, and receptor binding. 1-(4-Hydroxybenzyl)imidazole is expected to have two pKa values: one for the basic imidazole nitrogen and one for the acidic phenolic proton.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent mixture (e.g., water or a water/methanol co-solvent system).

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Acidic pKa (Phenol): The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is recorded after each addition.

-

Basic pKa (Imidazole): The solution is first acidified with a strong acid (e.g., 0.1 M HCl) and then back-titrated with the standardized strong base, recording the pH throughout.

-

Data Analysis: The pKa values are determined from the titration curves, typically as the pH at the half-equivalence points.

Partition Coefficient (LogP): A Measure of Lipophilicity

The octanol-water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method

-

System Preparation: Equal volumes of n-octanol and water (or a relevant buffer, e.g., pH 7.4) are pre-saturated with each other.

-

Compound Addition: A known amount of 1-(4-Hydroxybenzyl)imidazole is dissolved in the aqueous phase.

-

Partitioning: The aqueous solution is combined with an equal volume of the pre-saturated n-octanol in a sealed container and shaken vigorously to allow for partitioning.

-

Equilibration & Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in the aqueous phase is measured before and after partitioning using HPLC-UV. The concentration in the octanol phase is determined by mass balance.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Analytical Characterization

A suite of analytical techniques is essential for confirming the identity and purity of 1-(4-Hydroxybenzyl)imidazole.

Table 3: Core Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation | Aromatic protons from both the phenol and imidazole rings, a singlet for the benzylic CH₂ group, and exchangeable protons for the OH and imidazole NH (if applicable). |

| ¹³C NMR | Confirmation of carbon framework | Distinct signals for all carbon atoms in the molecule, including the aromatic and aliphatic carbons.[3] |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺).[7] |

| HPLC | Purity assessment and quantification | A single major peak under optimized chromatographic conditions, with the peak area being proportional to the concentration.[4][8] |

Diagram 3: Analytical Validation Workflow

Sources

- 1. 1-(4-Hydroxybenzyl)imidazole | C10H10N2O | CID 193822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-hydroxybenzyl)imidazole CAS#: 41833-17-4 [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. Imidazole - Wikipedia [en.wikipedia.org]

- 7. asianpubs.org [asianpubs.org]

- 8. mdpi.com [mdpi.com]

Unveiling the Molecular Landscape: A Technical Guide to the Discovery of New Biological Targets for 1-(4-Hydroxybenzyl)imidazole

Foreword: Charting the Unexplored Therapeutic Potential of 1-(4-Hydroxybenzyl)imidazole

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] 1-(4-Hydroxybenzyl)imidazole, a specific derivative of this versatile heterocycle, presents a compelling case for in-depth pharmacological investigation. Its structural features suggest the potential for diverse molecular interactions, yet its precise biological targets remain largely uncharacterized. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate novel protein targets of 1-(4-Hydroxybenzyl)imidazole. By moving beyond generalized screening to a multi-pronged, mechanism-centric approach, we can unlock the full therapeutic potential of this promising small molecule. This document is not a rigid protocol but a strategic workflow, designed to be adapted and tailored to the specific research context and available resources.

I. The Strategic Imperative: A Phased Approach to Target Deconvolution

The discovery of a small molecule's biological target(s) is a critical step in its development as a therapeutic agent. It provides a mechanistic understanding of its efficacy, informs on potential off-target effects and toxicity, and enables rational optimization of its structure to enhance potency and selectivity. Our strategy for 1-(4-Hydroxybenzyl)imidazole is a synergistic integration of computational prediction and experimental validation, designed to maximize the probability of identifying high-confidence biological targets.

Figure 1. A multi-phase workflow for the discovery of new biological targets for 1-(4-Hydroxybenzyl)imidazole.

II. Phase 1: In-Silico Target Prediction - Generating Hypotheses from Structure